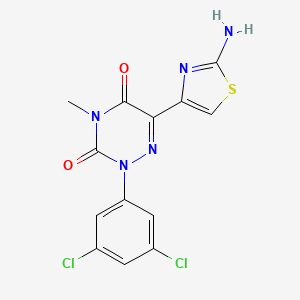

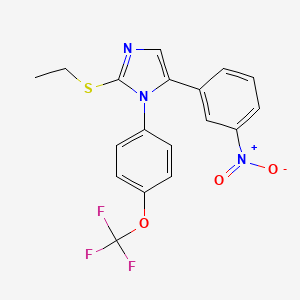

![molecular formula C19H16Cl2N4O2S2 B2580542 2,5-dichloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392294-59-6](/img/structure/B2580542.png)

2,5-dichloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves a “cost-effective” approach to the synthesis of the novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties. The 5-amino-1,3,4-thiadiazole-2-thiol was used as a starting reagent, and the synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Molecular Structure Analysis

The molecular structure of this compound is complex and includes several functional groups, including a thiadiazole ring, a benzamide group, and a dimethylanilino group. The exact structure can be determined using various spectroscopic techniques, such as NMR and LC-MS .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Research has focused on the synthesis and characterization of various derivatives and complexes related to "2,5-dichloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide". For instance, studies have detailed the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its Ni and Pd complexes, highlighting methods for creating new compounds and analyzing their structures using techniques such as IR, NMR, and X-ray crystallography (Adhami et al., 2012).

Biological Activities

- Several studies have been conducted to evaluate the biological activities of derivatives, focusing on their potential as inhibitors for specific enzymes or as agents with antimicrobial, antifungal, or anticancer properties. For example, compounds have been investigated for their inhibition of carbonic anhydrase isozymes, with some showing promise as potent inhibitors, suggesting potential applications in treating diseases associated with these enzymes (Ilies et al., 2003).

Antimicrobial and Antifungal Action

- The antimicrobial and antifungal actions of 2,5-disubstituted 1,3,4-thiadiazoles, including compounds structurally related to the specified chemical, have been explored. These studies have shown that certain derivatives exhibit sensitivity towards both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Sych et al., 2019).

Molecular Rearrangements and Synthesis Approaches

- Investigations into the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles have led to the synthesis of 1,2,4-thiadiazoles, showcasing molecular rearrangements that offer new synthesis pathways for creating derivatives of interest for further study (Vivona et al., 1997).

Direcciones Futuras

The compound “2,5-dichloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” has potential applications in various fields, particularly in medicinal chemistry due to its anticancer properties . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and exploring its potential uses in other areas of chemistry and medicine.

Propiedades

IUPAC Name |

2,5-dichloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O2S2/c1-10-4-3-5-15(11(10)2)22-16(26)9-28-19-25-24-18(29-19)23-17(27)13-8-12(20)6-7-14(13)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNIFNATVIITSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,2-benzoxazol-3-yl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2580459.png)

![N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2580461.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580465.png)

![4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2580467.png)

![N-mesityl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2580471.png)

![Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580477.png)

![8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2580480.png)